An In-depth Technical Guide on the Physicochemical Properties of Asenapine Reference Standard
An In-depth Technical Guide on the Physicochemical Properties of Asenapine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the asenapine reference standard. Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder. A thorough understanding of its physicochemical characteristics is paramount for formulation development, analytical method validation, and ensuring drug product quality and performance. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and analytical workflows.
General Physicochemical Properties
Asenapine is a dibenzo-oxepino pyrrole derivative. The reference standard is typically supplied as asenapine maleate, a white to off-white powder.[1] Below is a summary of its fundamental properties.
| Property | Value (Asenapine Base) | Value (Asenapine Maleate) | Reference(s) |
| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-butenedioate | [2] |
| Molecular Formula | C₁₇H₁₆ClNO | C₂₁H₂₀ClNO₅ | [3][4] |
| Molecular Weight | 285.77 g/mol | 401.84 g/mol | [1][3] |
| Appearance | - | White to off-white powder | [1][3] |
| Melting Point | - | 141-145 °C; 141.72°C (DSC); 146.28°C (DSC) | [2][5][6] |
| UV max (Ethanol) | - | 270 nm | [2] |
| LogP (n-octanol/water) | 3.72 - 4.77 | 6.33 (at 37°C) | [2][3][7] |
| Polar Surface Area | 12.47 Ų | - | [7] |
Solubility Profile
Asenapine maleate is characterized as being practically insoluble in water, which has significant implications for its formulation and bioavailability.[4] The sublingual route of administration is employed to bypass extensive first-pass metabolism.[1]
| Solvent | Solubility (g/L) at 21°C | Other Solubility Data | Reference(s) |
| Water | 3 | < 1 mg/mL (slightly soluble) | [2][4] |
| Methanol | 250 | Freely soluble | [1][2] |
| Ethanol | 30 | Soluble | [2][4] |
| Acetone | 125 | Freely soluble | [1][2] |
| Dichloromethane | 250 | - | [2] |
| Ethyl Acetate | 10 | - | [2] |
| Hexane | <1 | - | [2] |
| DMSO | - | 25-60 mg/mL | [4][8] |
| 0.1N HCl | - | Soluble | [4] |
Acidity and Basicity (pKa)
The pKa values of a compound are critical for predicting its behavior in physiological environments and for developing analytical methods such as HPLC.
| pKa Value | Reported Value(s) | Source |
| Strongest Basic pKa | 7.29 | Chemaxon[7] |
| pKa of protonated base | 8.6 | FDA[1] |
| Estimated pKa | 9.64 | PubChem[5] |
| Asenapine Maleate | pKa1 <3, pKa2 7.52, pKa3 8.51 | Merck Index[2][3] |
Note: The variation in reported pKa values can be attributed to different determination methods (e.g., computational vs. experimental) and conditions.
Experimental Protocols
Solubility Determination (Saturation Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
Preparation: An excess amount of asenapine maleate is added to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent (e.g., water, phosphate buffers of different pH, ethanol).[7]
-
Equilibration: The vials are sealed and agitated using a mechanical shaker at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.[7]
-
Separation: After shaking, the suspension is centrifuged (e.g., at 3000 rpm for 20 minutes) to separate the undissolved solid from the saturated solution.[7]
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of asenapine is determined using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][9]
Melting Point and Thermal Behavior (Differential Scanning Calorimetry - DSC)
DSC is used to measure the thermal properties of a sample, including its melting point and polymorphism.
Methodology:
-
Sample Preparation: A small amount of the asenapine maleate reference standard (typically 3-6 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]
-
Instrumentation: The analysis is performed using a DSC instrument. An empty sealed pan is used as a reference.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 20 °C to 400 °C) under a nitrogen gas flow.[6]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram.[5][6] A sharp endothermic peak is indicative of a crystalline material.
Crystal Structure Analysis (Powder X-ray Diffraction - PXRD)
PXRD is a powerful technique for identifying the crystalline form of a drug substance, which is crucial for polymorphism screening and control.[10]
Methodology:
-
Sample Preparation: The asenapine maleate powder is gently ground, if necessary, to ensure a fine, homogenous powder with random crystal orientation. The powder is then packed into a sample holder.[11]
-
Instrumentation: The analysis is conducted using a powder X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector.
-
Data Collection: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at various angles (2θ). The instrument scans through a specified angular range.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the specific crystal form.[12] This pattern can be compared to reference patterns to identify the polymorph. Asenapine maleate is known to exist in different polymorphic forms.[1]
Visualizations
Pharmacological Signaling Pathway
Asenapine's therapeutic effect is believed to be mediated through its antagonist activity at a wide range of neurotransmitter receptors. It has a complex binding profile, showing high affinity for multiple dopamine, serotonin, α-adrenergic, and histamine receptors.[2][13]
Caption: Asenapine's multi-receptor antagonism pathway.
Experimental Workflow: Polymorph Identification
The workflow for identifying the crystalline form of an asenapine maleate sample involves a combination of thermal and diffraction techniques.
Caption: Workflow for polymorph identification of asenapine.
Logical Relationship: Asenapine Base and Maleate Salt
The reference standard is typically the maleate salt, which is formed from the active asenapine base to improve its handling and stability properties.
Caption: Logical relationship of asenapine base and maleate salt.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijmca.com [ijmca.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of olanzapine polymorphs using powder X-ray diffraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icdd.com [icdd.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. psychscenehub.com [psychscenehub.com]
